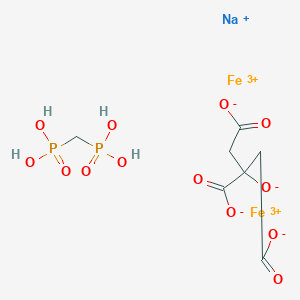
Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric pyrophosphate citrate is a soluble iron compound used primarily as an iron replacement product. It is particularly significant in maintaining hemoglobin levels in patients undergoing hemodialysis. The compound is a complex iron salt where the ferric ion is strongly complexed by pyrophosphate and citrate, making it highly water-soluble and suitable for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric pyrophosphate citrate can be synthesized by reacting ferric sulfate with disodium citrate and tetrasodium pyrophosphate. The reaction typically involves dissolving ferric sulfate in water, followed by the dropwise addition of a solution containing disodium citrate and tetrasodium pyrophosphate. The pH of the solution is maintained around 6.31 .
Industrial Production Methods: In industrial settings, the preparation involves dissolving citric acid ferric pyrophosphate in injection water, adjusting the pH to 4.0-5.5, and stirring at a temperature of 40°C-60°C. The solution is then decarbonized, filtered, sterilized, and packaged .
Chemical Reactions Analysis
Types of Reactions: Ferric pyrophosphate citrate undergoes various chemical reactions, including:
Complexation: The ferric ion forms strong complexes with pyrophosphate and citrate, which stabilize the compound in solution.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide.
Complexation Reactions: Involve reagents such as disodium citrate and tetrasodium pyrophosphate under controlled pH conditions.
Major Products:
Oxidation: Free radicals and oxidized lipids.
Complexation: Stable ferric pyrophosphate citrate complexes.
Scientific Research Applications
Ferric pyrophosphate citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Investigated for its role in iron metabolism and transport within biological systems.
Medicine: Approved for parenteral administration to treat iron deficiency anemia in patients undergoing hemodialysis.
Industry: Utilized in the formulation of iron supplements and intravenous iron therapies.
Mechanism of Action
Ferric pyrophosphate citrate exerts its effects by delivering iron directly to transferrin, the iron-binding protein in plasma. The compound forms a complex with transferrin, allowing for efficient iron transport to erythroid precursor cells, where it is incorporated into hemoglobin . This mechanism reduces the risk of free iron-induced oxidative stress and inflammation .
Comparison with Similar Compounds
Ferric Pyrophosphate: Another iron replacement product with similar applications but different solubility and bioavailability properties.
Ferric Citrate: Used for similar purposes but has a different chemical structure and pharmacokinetics.
Uniqueness: Ferric pyrophosphate citrate is unique due to its high water solubility, non-colloidal nature, and ability to directly transfer iron to transferrin without the need for macrophage processing. This reduces the risk of anaphylaxis and oxidative stress compared to other intravenous iron formulations .
Properties
Key on ui mechanism of action |
The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |
|---|---|
CAS No. |
1332-96-3 |
Molecular Formula |
C18H24Fe4O42P6 |
Molecular Weight |
1321.6 g/mol |
IUPAC Name |
hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |
InChI |
InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |
InChI Key |
SXAWSYZURCZSDX-UHFFFAOYSA-B |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(P(=O)(O)O)P(=O)(O)O.[Na+].[Fe+3].[Fe+3] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
boiling_point |
309.6ºC at 760 mmHg |
solubility |
Soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















